Prochloraz
Overview
Description
Prochloraz is an imidazole fungicide that was introduced in 1978. It is widely used in Europe, Australia, Asia, and South America within gardening and agriculture to control the growth of fungi. This compound is effective against a broad spectrum of fungal pathogens, including Alternaria spp., Botrytis spp., Erysiphe spp., Helminthosporium spp., Fusarium spp., Pseudocerosporella spp., Pyrenophora spp., Rhynchosporium spp., and Septoria spp. It is not registered for use in the United States .
Scientific Research Applications
Prochloraz has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Prochloraz, an imidazole fungicide, primarily targets the enzyme lanosterol 14α-demethylase (CYP51A1), which is crucial for the production of ergosterol . Ergosterol is an essential component of the fungal cell membrane . Additionally, this compound has been found to antagonize the androgen and the estrogen receptor, agonize the Ah receptor, and inhibit aromatase activity .
Mode of Action
This compound inhibits the enzyme lanosterol 14α-demethylase, thereby preventing the conversion of lanosterol to ergosterol . This disruption in the production of ergosterol leads to a deficiency in the fungal cell membrane, thereby inhibiting fungal
Safety and Hazards
Future Directions
The approval of the active substance prochloraz expired on 31 December 2021 as no application for its renewal was submitted . All existing authorisations for plant protection products containing this active substance have been revoked . Therefore, all existing MRLs will be lowered to the limit of quantification (LOQ) .
Biochemical Analysis
Biochemical Properties
Prochloraz interacts with several enzymes and proteins. It is an inhibitor of the enzyme lanosterol 14α-demethylase (CYP51A1), which is necessary for the production of ergosterol – an essential component of the fungal cell membrane . In addition to inhibition of lanosterol 14α-demethylase, this compound has also been found to act as an antagonist of the androgen and estrogen receptors, as an agonist of the aryl hydrocarbon receptor, and as an inhibitor of enzymes in the steroidogenesis pathway such as CYP17A1 and aromatase .
Cellular Effects
This compound has multiple effects on various types of cells. In vitro, it antagonizes the androgen and the estrogen receptor, agonizes the Ah receptor, and inhibits aromatase activity . In vivo, this compound acts as an antiandrogen by reducing weights of reproductive organs, affecting androgen-regulated gene expressions in the prostate, and increasing luteinizing hormone levels . It also significantly reduces plasma and testicular testosterone levels in gestational day 21 male foetuses, whereas testicular progesterone is increased .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the enzyme lanosterol 14α-demethylase (CYP51A1), blocking the production of ergosterol from lanosterol . This disrupts the structure of the fungal cell membrane, inhibiting fungal growth. Additionally, this compound acts as an antagonist of the androgen and estrogen receptors, and as an agonist of the aryl hydrocarbon receptor . It also inhibits enzymes in the steroidogenesis pathway such as CYP17A1 and aromatase .
Temporal Effects in Laboratory Settings
It is known that this compound has a significant impact on the hormonal balance in animal models, with effects observable over a period of time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, pregnant Wistar dams were dosed perinatally with 30 mg/kg this compound, which significantly reduced plasma and testicular testosterone levels in gestational day 21 male foetuses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits the enzyme lanosterol 14α-demethylase (CYP51A1), which is involved in the production of ergosterol from lanosterol . Ergosterol is an essential component of the fungal cell membrane. This compound also affects the steroidogenesis pathway by inhibiting enzymes such as CYP17A1 and aromatase .
Transport and Distribution
This compound-loaded mesoporous silica nanoparticles have been used to study the translocation, distribution, and degradation of this compound in cucumber plants . Four hours after treatment on the leaves, the nanoparticles could be found in the leaves, stem, petioles, and roots .
Subcellular Localization
Given its role as an inhibitor of the enzyme lanosterol 14α-demethylase (CYP51A1), it is likely that it localizes to the endoplasmic reticulum where this enzyme is found .
Preparation Methods
Prochloraz can be synthesized through various methods. One notable method involves the Pickering emulsion polymerization technique. In this method, isophorone diisocyanate is used as the reaction monomer, and nano iron(III) oxide particle-branched polyethyleneimine acts as both the reaction monomer and surfactant. The resulting this compound nanocapsules are spherical, with an average particle size of about 100 nanometers .
Chemical Reactions Analysis
Prochloraz undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, in the presence of chlorine dioxide, this compound manganese exhibits chemical stability, which is crucial for its application in agrochemical treatments . Additionally, this compound can disrupt cell membrane integrity and reduce ergosterol content in fungal cells, which is essential for its fungicidal action .
Comparison with Similar Compounds
Prochloraz is similar to other azole fungicides, such as ketoconazole, phenothrin, procymidone, and vinclozolin. this compound is unique in its broad-spectrum activity and multiple mechanisms of action, including its ability to act as an endocrine disruptor . This makes it a valuable tool in both agricultural and scientific research.
Properties
IUPAC Name |
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl3N3O2/c1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18/h3,5,8-10H,2,4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLSRXXIMLFWEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024270 | |
Record name | Prochloraz | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4024270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67747-09-5 | |
Record name | Prochloraz | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67747-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prochloraz [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067747095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prochloraz | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4024270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.885 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROCHLORAZ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SFL01YCL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | omega-COOH-tetranor-LTE3 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062513 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of prochloraz?
A1: this compound acts by inhibiting the cytochrome P450-dependent sterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol. [] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. []
Q2: How does this compound interact with the CYP51 enzyme?
A2: this compound binds to the heme iron atom in the active site of the CYP51 enzyme through its imidazole nitrogen. [, ] This binding prevents the enzyme from performing its normal function, the demethylation of lanosterol, a precursor to ergosterol. [, ]
Q3: What are the downstream effects of this compound-induced CYP51 inhibition?
A3: The inhibition of CYP51 by this compound leads to the depletion of ergosterol and accumulation of 14α-methyl sterols in fungal cell membranes. [] This disruption in membrane composition compromises membrane fluidity, permeability, and function, ultimately affecting fungal growth and development. []
Q4: What are the known resistance mechanisms to this compound in fungi?
A4: Research has identified several mechanisms of this compound resistance in fungi, including:
- Target site mutations: Mutations in the CYP51 gene (specifically CYP51A, CYP51B, and CYP51C) can reduce the binding affinity of this compound to the target enzyme, rendering the fungicide less effective. [, , , , ] Common mutations include point mutations in the coding region and insertions in the promoter region of CYP51. [, , ]
- Overexpression of target enzyme: Some resistant isolates exhibit increased expression of the CYP51 gene, particularly CYP51A and CYP51B, leading to an elevated level of the target enzyme that can overcome the inhibitory effect of this compound. [, , , ]
- Efflux pumps: Certain fungi possess efflux pumps, such as those belonging to the major facilitator superfamily (MFS), that can actively transport this compound out of the cell, reducing its intracellular concentration and mitigating its fungicidal effect. [, ]
- Cell wall alterations: Exposure to this compound can trigger morphological changes in the fungal cell wall, including increased thickness, that might act as a physical barrier to fungicide penetration. [, ]
Q5: Is there cross-resistance between this compound and other fungicides?
A5: Yes, cross-resistance has been observed between this compound and other demethylation inhibitors (DMIs), particularly those targeting the CYP51 enzyme. [, , ] The extent of cross-resistance can vary depending on the specific DMI and the fungal species involved. [, , ] For example, this compound-resistant isolates of Mycogone rosea exhibited cross-resistance to imazalil, but not to other DMIs like diniconazole or fenbuconazole. [] Similarly, in Fusarium fujikuroi, cross-resistance was observed with imazalil but not with tebuconazole or hexaconazole. []
Q6: Given the emergence of resistance, are there any promising alternatives to this compound?
A6: Researchers are actively exploring alternatives to this compound, including:
- New DMIs: Development of new DMIs with modified structures and potentially novel modes of action is crucial to combatting resistance. [, ] These new molecules may target different binding sites on the CYP51 enzyme or utilize alternative mechanisms to disrupt ergosterol biosynthesis. []
- Combination therapies: Combining this compound with fungicides possessing different modes of action, such as those inhibiting melanin biosynthesis or cell wall synthesis, can enhance efficacy and delay resistance development. [, ]
- Non-chemical approaches: Integrated pest management strategies, such as the use of resistant cultivars, crop rotation, and biological control agents, can minimize reliance on chemical fungicides and contribute to sustainable disease management. [, ]
Q7: What are the key research priorities for addressing this compound resistance?
A7: Future research efforts should focus on:
- Understanding the molecular mechanisms of resistance: Detailed investigations into the genetic and biochemical basis of resistance are essential for developing targeted strategies to overcome or circumvent these mechanisms. [, ]
- Monitoring resistance development: Continuous surveillance of this compound sensitivity in fungal populations is crucial for early detection of resistance and timely implementation of management strategies. [, ]
- Developing rapid and reliable diagnostic tools: Efficient methods for identifying resistant isolates are needed to guide fungicide selection and optimize disease management practices. [, ]
- Evaluating the efficacy and safety of alternative control methods: Rigorous evaluation of new fungicides, combination therapies, and non-chemical approaches is critical for ensuring their effectiveness, safety, and environmental sustainability. [, ]
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